

Comprehensive Spectroscopic Characterization of 4-(1-Methoxyethyl)piperidine

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Compound of Interest

Compound Name: 4-(1-Methoxyethyl)piperidine

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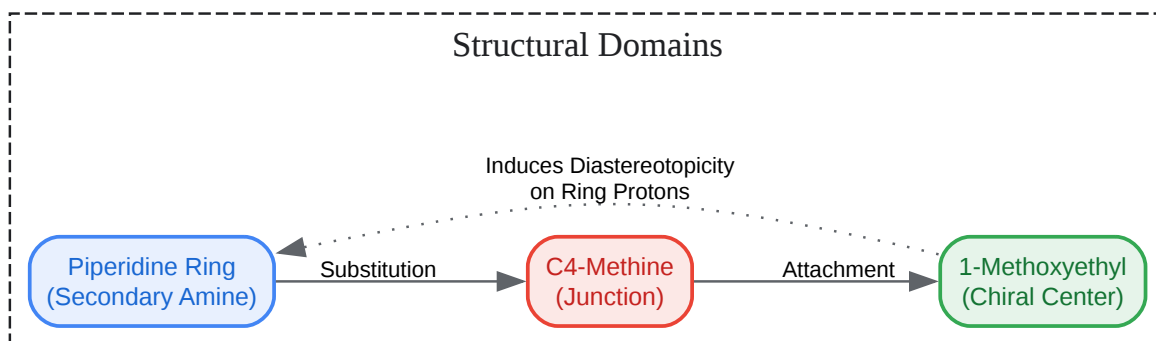
Introduction & Structural Framework

4-(1-Methoxyethyl)piperidine is a specialized saturated heterocyclic intermediate, often utilized as a chiral building block in the synthesis of antihistamines (e.g., fexofenadine analogues) and muscarinic receptor antagonists.[1]

Unlike simple piperidines, this molecule possesses a chiral center on the exocyclic ethyl side chain.[1] This chirality introduces diastereotopic complexity to the piperidine ring protons, a critical feature for high-resolution NMR analysis.[1] This guide provides the reference spectroscopic data (MS, IR, NMR) required to validate the identity and purity of this compound in both its free base and hydrochloride salt forms.[1]

Structural Connectivity & Logic

The molecule consists of a secondary amine (piperidine) substituted at the C4 position with a 1-methoxyethyl group.[1]



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Figure 1: Structural connectivity and stereochemical influence of the side chain on the piperidine core.[1]

Mass Spectrometry (MS) Data

Mass spectrometry is the primary method for rapid identification.[1] The fragmentation pattern is dominated by the stability of the piperidine ring and the ether side chain.[1]

Experimental Parameters (ESI+)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode.[1][2]
- Solvent System: MeOH/H₂O + 0.1% Formic Acid.[1][2]

Spectral Data Table

Parameter	Value	Interpretation
Molecular Formula	C ₈ H ₁₇ NO	Neutral molecule.[1]
Exact Mass	143.1310 Da	Monoisotopic mass.[1]
[M+H] ⁺ (Base Peak)	144.14 Da	Protonated molecular ion (Stable).[1]
Fragment m/z 112	[M+H - 32] ⁺	Loss of Methanol (CH ₃ OH).[1] Diagnostic of methyl ether.
Fragment m/z 84	[C ₅ H ₁₀ N] ⁺	Tetrahydropyridine cation (Ring cleavage/Loss of side chain). [1]

Mechanistic Insight: The loss of 32 Da (methanol) is a "signature split" for this molecule.[1] In ESI+, the protonation likely occurs at the secondary amine.[1] However, secondary protonation at the ether oxygen facilitates the elimination of methanol, creating a characteristic alkene fragment on the side chain.

Infrared Spectroscopy (IR)

IR analysis distinguishes the free base from the salt form and confirms the presence of the ether linkage.[1]

Key Absorption Bands

Functional Group	Wavenumber (cm ⁻¹)	Intensity	Assignment
N-H Stretch	3300 – 3500	Medium, Broad	Secondary amine (Free Base).[1] Shifted/Broadened to 2800-3000 in HCl salt.
C-H Stretch	2850 – 2960	Strong	Alkyl C-H (sp ³).[1]
C-O-C Stretch	1080 – 1150	Strong	Aliphatic Ether (Methoxy group).[1] Critical ID peak.
N-H Bend	1580 – 1650	Medium	Scissoring vibration. [1]

Nuclear Magnetic Resonance (NMR)

The NMR data below represents the Free Base in CDCl₃. Note: If analyzing the HCl salt in D₂O or DMSO-d₆, expect the piperidine ring protons (positions 2 and 6) to shift downfield by ~0.5–0.8 ppm due to the positive charge on the nitrogen.[1]

¹H NMR (400 MHz, CDCl₃)

Reference Values for Structural Confirmation:

Position	Shift (δ ppm)	Mult.	Integration	Coupling (J Hz)	Assignment
A	3.35	s	3H	-	-OCH ₃ (Methoxy singlet).[1]
B	3.05 – 3.15	m	2H	J \approx 12.0	H-2eq, H-6eq (Piperidine ring, adjacent to N).[1]
C	2.95 – 3.05	dq	1H	J \approx 6.0, 4.0	-CH(OMe)- (Side chain methine).[1]
D	2.50 – 2.60	td	2H	J \approx 12.0, 2.5	H-2ax, H-6ax (Piperidine ring).[1]
E	1.65 – 1.75	m	2H	-	H-3eq, H-5eq.[1]
F	1.40 – 1.55	m	1H	-	H-4 (Ring methine).[1]
G	1.20 – 1.35	m	2H	-	H-3ax, H-5ax. [1]
H	1.12	d	3H	J = 6.2	-CH ₃ (Side chain terminal methyl).[1]
I	1.80	br s	1H	-	-NH (Exchangeable).[1]

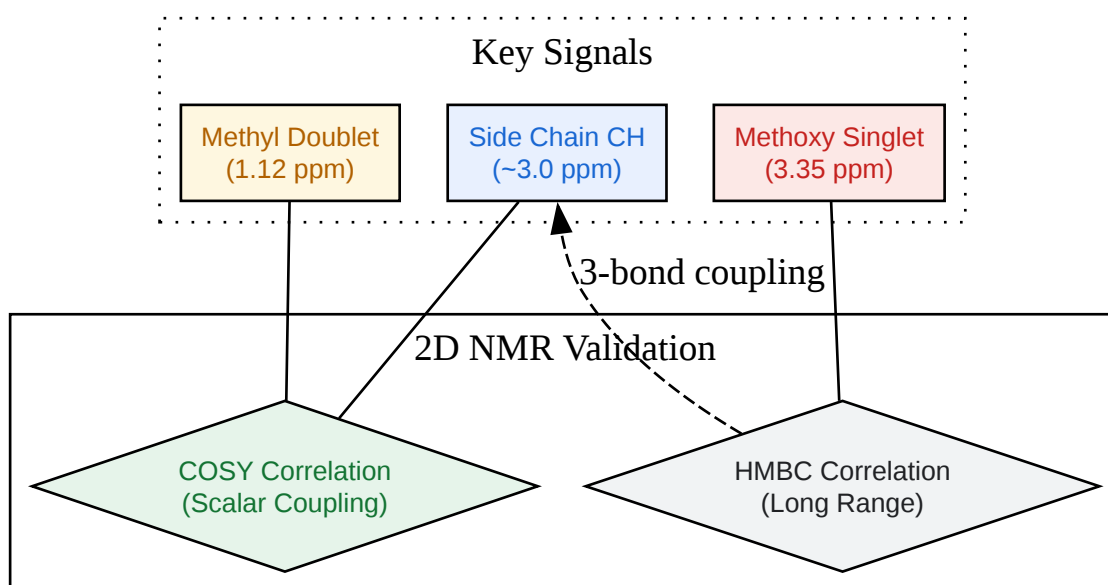
¹³C NMR (100 MHz, CDCl₃)

Shift (δ ppm)	Type	Assignment
81.5	CH	Side Chain Methine (Ether carbon).[1]
56.2	CH ₃	Methoxy (-OCH ₃).[1]
46.8	CH ₂	C-2, C-6 (Piperidine ring).[1]
41.5	CH	C-4 (Piperidine ring).[1]
29.8	CH ₂	C-3, C-5 (Piperidine ring).[1]
16.1	CH ₃	Side Chain Methyl.

Advanced Correlation Logic (COSY/HMBC)

To validate the structure, establish the following connectivity chains:

- COSY: The doublet at 1.12 ppm (Methyl) must correlate only with the multiplet at ~3.0 ppm (Side chain methine).[1]
- HMBC: The methoxy singlet (3.35 ppm) must show a strong correlation to the side chain methine carbon (81.5 ppm).[1]



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Figure 2: NMR Correlation Strategy for structural verification.[1]

Quality Control & Impurity Profiling

When synthesizing or sourcing this intermediate, three specific impurities are common:

- 4-Acetylpiperidine: The precursor ketone.[1]
 - Detection: Look for a carbonyl stretch in IR ($\sim 1710\text{ cm}^{-1}$) or a singlet methyl ketone in NMR ($\sim 2.1\text{ ppm}$).[1]
- 4-(1-Hydroxyethyl)piperidine: The unmethylated alcohol.[1]
 - Detection: Broad OH stretch in IR ($3200\text{--}3600\text{ cm}^{-1}$) and absence of the methoxy singlet (3.35 ppm) in NMR.[1]
- Pyridine Analogues: Result of over-oxidation.[1]
 - Detection: Aromatic protons in NMR ($7.0\text{--}8.5\text{ ppm}$).[1][3]

Recommended Analytical Workflow

- Visual: Colorless to pale yellow oil (Free base) or white solid (HCl salt).[1]
- IR Screen: Confirm Ether peak (1100 cm^{-1}) and absence of Carbonyl (1710 cm^{-1}).
- H-NMR: Integrate the Methoxy singlet vs. the Terminal Methyl doublet. Ratio must be 1:1 (3H:3H).[1]

References

- Synthesis & Analogues: Preparation of Piperidine Derivatives as Histamine H1 Antagonists. [1] (Related scaffold synthesis). Journal of Medicinal Chemistry. [1]
- Spectral Database: SDBS: Spectral Database for Organic Compounds (For analogous 4-methylpiperidine and ether shifts). [1]

- Chemical Data:PubChem Compound Summary: Piperidine Derivatives.[1][2][4] National Library of Medicine.[1] [1][4]
- Vendor Data:Angene Chemical Catalog: **4-(1-methoxyethyl)piperidine** hydrochloride.[1][5] (CAS 2680543-04-6).[1][5]

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Sources

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- 2. massbank.eu [massbank.eu]
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